N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]alaninamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]alaninamide is a complex organic compound that features a triazine ring substituted with phenylamino groups and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]alaninamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with aniline derivatives under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms with phenylamino groups. The resulting intermediate is then reacted with 3-(trifluoromethyl)phenylalanine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aniline derivatives, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]alaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and phenylamino groups play a crucial role in these interactions, allowing the compound to form stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as an organocatalyst in organic transformations.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Used in the synthesis of advanced materials and as a pharmaceutical intermediate.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]alaninamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22F3N7O |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C25H22F3N7O/c1-16(21(36)30-20-14-8-9-17(15-20)25(26,27)28)29-22-33-23(31-18-10-4-2-5-11-18)35-24(34-22)32-19-12-6-3-7-13-19/h2-16H,1H3,(H,30,36)(H3,29,31,32,33,34,35) |
InChI Key |
FRSJSYLGIATYPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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